(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Catalog No.
S1488846
CAS No.
96847-53-9
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

CAS Number

96847-53-9

Product Name

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

IUPAC Name

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1

InChI Key

WZGFIZUMKYUMRN-GXSJLCMTSA-N

SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H]2[C@]1(C(=O)OC2)C3=CC=CC=C3

Medicinal Chemistry:

  • Asymmetric Synthesis: Due to its stereocenters, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be used as a chiral building block in the synthesis of other complex molecules with desired stereochemistry. This is particularly valuable in the development of new drugs, as the spatial arrangement of atoms can significantly impact their biological activity [].

Organic Chemistry:

  • Reactivity Studies

    The presence of the ketone and oxabicycle functionalities in (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one makes it an interesting molecule for studying various organic reactions. Researchers can investigate its reactivity towards different reagents and explore its potential for further functionalization, leading to the development of new synthetic methods.

  • Catalysis

    (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one could potentially serve as a ligand for metal catalysts, influencing their selectivity and activity in various organic transformations. This area requires further exploration, but it holds promise for developing more efficient and sustainable catalytic processes [].

Material Science:

  • Functional Materials: The unique structure of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one could be beneficial for designing functional materials with specific properties. For example, it could be incorporated into polymers or other materials to modify their optical, mechanical, or electrical characteristics. However, this area is still in its early stages of exploration.

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by a unique three-dimensional structure that incorporates both an oxabicyclo framework and a phenyl group. It has the molecular formula C11H10O2C_{11}H_{10}O_{2} and is classified under various chemical databases, including PubChem (CID 10910062) and ChemBK, where its detailed properties are documented . The compound exhibits chirality, with specific stereochemistry at the first and fifth positions, which can influence its reactivity and biological activity.

Typical of carbonyl compounds and cyclic ethers. One notable reaction involves the transformation of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one into its corresponding alcohol through reduction processes. Additionally, it can undergo nucleophilic additions due to the electrophilic nature of the carbonyl group, allowing for further derivatization into more complex molecules .

The synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be accomplished through several methods:

  • Reaction of Benzene with Butylene Oxide: Under controlled conditions, benzene reacts with butylene oxide to yield (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol, which can then be oxidized to form the ketone derivative.
  • Cyclization Reactions: Various cyclization strategies involving phenolic precursors can also lead to the formation of this bicyclic compound .

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one has potential applications in medicinal chemistry as a scaffold for drug development due to its unique structural features. Its ability to serve as a building block for more complex organic molecules makes it valuable in synthesizing pharmaceuticals or biologically active compounds . Furthermore, its derivatives may find use in materials science or as intermediates in organic synthesis.

Interaction studies involving (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one focus on its potential binding interactions with biological macromolecules such as proteins and enzymes. The unique bicyclic structure may allow for specific interactions that could lead to inhibition or modulation of enzyme activity, although detailed interaction profiles require further investigation through experimental studies.

Several compounds share structural similarities with (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-oneSimilar bicyclic structure without stereochemistryLacks chirality; simpler reactivity
2-Oxabicyclo[3.2.0]heptan-3-oneContains an additional carbon atom in the ringDifferent ring size; varied reactivity
1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-oneSulfonyl group additionEnhanced electrophilicity; potential for unique reactions

These compounds illustrate variations in ring size, functional groups, and stereochemistry that influence their chemical behavior and biological activity compared to (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Dates

Modify: 2023-08-15

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